molecular formula C4H9NO5S2 B12111800 4-Hydroxy-1,1-dioxo-1lambda6-thiolane-3-sulfonamide

4-Hydroxy-1,1-dioxo-1lambda6-thiolane-3-sulfonamide

Cat. No.: B12111800
M. Wt: 215.3 g/mol
InChI Key: HRTCQJHYPBCGDX-UHFFFAOYSA-N
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Description

4-Hydroxy-1,1-dioxo-1lambda6-thiolane-3-sulfonamide is a chemical compound with the molecular formula C4H9NO5S2 and a molecular weight of 215.2480 It is known for its unique structure, which includes a thiolane ring with sulfonamide and hydroxyl functional groups

Preparation Methods

The synthesis of 4-Hydroxy-1,1-dioxo-1lambda6-thiolane-3-sulfonamide typically involves the reaction of thiolane derivatives with sulfonamide precursors. One common method includes the use of 4-hydroxy-1,1-dioxo-1lambda6-thiolane-3-sulfonyl chloride as an intermediate . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product’s formation. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-Hydroxy-1,1-dioxo-1lambda6-thiolane-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The sulfonamide group can be reduced under specific conditions to yield amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Hydroxy-1,1-dioxo-1lambda6-thiolane-3-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Hydroxy-1,1-dioxo-1lambda6-thiolane-3-sulfonamide involves its interaction with molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic processes. The hydroxyl group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

4-Hydroxy-1,1-dioxo-1lambda6-thiolane-3-sulfonamide can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for chemical modifications and applications in various fields.

Properties

Molecular Formula

C4H9NO5S2

Molecular Weight

215.3 g/mol

IUPAC Name

4-hydroxy-1,1-dioxothiolane-3-sulfonamide

InChI

InChI=1S/C4H9NO5S2/c5-12(9,10)4-2-11(7,8)1-3(4)6/h3-4,6H,1-2H2,(H2,5,9,10)

InChI Key

HRTCQJHYPBCGDX-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CS1(=O)=O)S(=O)(=O)N)O

Origin of Product

United States

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